molecular formula C17H15Cl2NO B5123055 1-(2,4-dichlorophenyl)-3-[(3,5-dimethylphenyl)amino]-2-propen-1-one

1-(2,4-dichlorophenyl)-3-[(3,5-dimethylphenyl)amino]-2-propen-1-one

Cat. No. B5123055
M. Wt: 320.2 g/mol
InChI Key: GREUPZNJQARSOG-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DCM is a yellow crystalline solid that belongs to the class of chalcones. It was first synthesized in 1983 by a group of researchers led by J. A. Joule. Since then, DCM has been used extensively in scientific research due to its unique chemical properties.

Mechanism of Action

DCM inhibits the activity of protein kinases by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrate, thereby inhibiting its activity.
Biochemical and physiological effects:
DCM has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that DCM can induce apoptosis in cancer cells, inhibit angiogenesis, and suppress the growth of tumors. In vivo studies have also shown that DCM can reduce inflammation and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCM in lab experiments is its ability to selectively inhibit protein kinases. This allows researchers to study the role of specific protein kinases in various cellular processes. However, one of the limitations of using DCM is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving DCM. One area of research is the development of more soluble analogs of DCM that can be used in a wider range of experiments. Another area of research is the identification of new protein kinases that can be targeted by DCM. Additionally, DCM has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammation. Further research is needed to explore the potential therapeutic applications of DCM.
In conclusion, DCM is a unique organic compound that has been widely used in scientific research due to its ability to selectively inhibit protein kinases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DCM has shown promise as a potential therapeutic agent, and further research is needed to explore its potential applications in the treatment of various diseases.

Synthesis Methods

DCM can be synthesized through a reaction between 2,4-dichloroacetophenone and 3,5-dimethylaniline in the presence of a base such as potassium carbonate. The reaction yields DCM as a yellow crystalline solid with a high yield.

Scientific Research Applications

DCM has been widely used in scientific research due to its ability to inhibit the activity of protein kinases. Protein kinases are enzymes that play a crucial role in cell signaling and are involved in many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting protein kinases, DCM can be used to study the role of these enzymes in various cellular processes.

properties

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-3-(3,5-dimethylanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO/c1-11-7-12(2)9-14(8-11)20-6-5-17(21)15-4-3-13(18)10-16(15)19/h3-10,20H,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREUPZNJQARSOG-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC=CC(=O)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(2,4-dichlorophenyl)-3-[(3,5-dimethylphenyl)amino]prop-2-en-1-one

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